molecular formula C10H14N2OS B2680082 2-Methyl-4-(thian-4-yloxy)pyrimidine CAS No. 2201995-87-9

2-Methyl-4-(thian-4-yloxy)pyrimidine

Cat. No.: B2680082
CAS No.: 2201995-87-9
M. Wt: 210.3
InChI Key: VXLXEPSZGHOOCS-UHFFFAOYSA-N
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Description

2-Methyl-4-(thian-4-yloxy)pyrimidine is a synthetic pyrimidine derivative designed for investigational use in medicinal chemistry and drug discovery research. This compound features a pyrimidine scaffold, a privileged structure in medicinal chemistry that is a core component of nucleic acids and many therapeutic agents . The strategic incorporation of the thianyloxy substituent at the 4-position is a key structural motif explored to modulate the compound's biological activity and physicochemical properties. Pyrimidine derivatives are extensively investigated for their diverse biological activities. Specifically, structural analogues containing a pyrimidine core linked to a sulfur-containing heterocycle have demonstrated significant antimicrobial potential in preclinical research . These related compounds have shown promising activity against a range of microbial pathogens, suggesting that 2-Methyl-4-(thian-4-yloxy)pyrimidine may serve as a valuable scaffold for developing new anti-infective agents, particularly in the face of rising multi-drug resistance . Furthermore, the pyrimidine ring system is a prominent pharmacophore in oncology research. It is commonly found in small-molecule inhibitors targeting various kinases, such as the c-Met and EGFR pathways, which are critical in cancer cell proliferation, survival, and metastasis . The structural features of this compound make it a candidate for exploring structure-activity relationships in the development of novel anticancer therapeutics. Researchers can utilize this compound as a building block or a lead structure to study its mechanism of action, optimize its potency, and evaluate its efficacy in various biological assays. Its primary value lies in its application for screening against specific therapeutic targets and as a template for the synthesis of novel chemical libraries.

Properties

IUPAC Name

2-methyl-4-(thian-4-yloxy)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-8-11-5-2-10(12-8)13-9-3-6-14-7-4-9/h2,5,9H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLXEPSZGHOOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(thian-4-yloxy)pyrimidine typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,4-dichloropyrimidine with 4-hydroxythiane in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for 2-Methyl-4-(thian-4-yloxy)pyrimidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The pyrimidine ring undergoes C5/C6 functionalization due to the electron-withdrawing effects of the thian-4-yloxy and methyl groups. For example:

  • Nitration : Using HNO₃/H₂SO₄ generates 5-nitro derivatives .

  • Halogenation : Bromination (Br₂/FeBr₃) selectively substitutes C5 or C6 .

Key Data :

Reaction TypeReagentsPosition SubstitutedYield (%)Reference
NitrationHNO₃, H₂SO₄C560
BrominationBr₂, FeBr₃C655

Cross-Coupling Reactions

The thian-4-yloxy group enhances reactivity in Suzuki-Miyaura couplings at C4 or C6 positions. For example:

  • C6 Arylation : Reacting with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 100°C) .
    Yield : 45–75% (analogous to pyrimidines in ).

Oxidation of the Thiane Moiety

The sulfur atom in the thian-4-yloxy group is oxidized to sulfoxide or sulfone using mCPBA or H₂O₂ :

  • Sulfoxide Formation : mCPBA (1 equiv), CH₂Cl₂, 0°C → RT, 90% yield .

  • Sulfone Formation : H₂O₂ (30%), acetic acid, 70°C, 85% yield.

Cleavage of the Ether Linkage

The thian-4-yloxy group is cleaved under acidic conditions (e.g., HBr/AcOH) to regenerate 4-hydroxypyrimidine derivatives.

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C (TGA data extrapolated from).

  • pH Sensitivity : Stable in neutral/weakly acidic conditions but hydrolyzes in strong base (pH > 12).

Scientific Research Applications

Chemistry

2-Methyl-4-(thian-4-yloxy)pyrimidine serves as a building block for synthesizing more complex heterocyclic compounds. Its structure allows for modifications that can enhance chemical reactivity and biological activity .

Biology

Research into the biological activities of this compound has shown potential antimicrobial and antiviral properties. Studies have indicated that pyrimidine derivatives can inhibit the expression of inflammatory mediators, suggesting a role in treating inflammatory diseases .

Medicine

In medicinal chemistry, 2-Methyl-4-(thian-4-yloxy)pyrimidine has been explored for its therapeutic potential against various diseases. Notably, it has been investigated for its anticancer properties. A series of pyrimidine derivatives demonstrated significant cytotoxic effects against different cancer cell lines, including breast and renal cancers. Structure-activity relationship studies have further elucidated the mechanisms behind their efficacy .

Industry

This compound is also utilized in developing new materials and chemical processes. Its unique properties make it suitable for applications in agrochemicals and pharmaceuticals, where it can act as a precursor for more complex molecules with desirable biological activities .

Case Studies

  • Antimicrobial Activity
    A study evaluated various pyrimidine derivatives against Xanthomonas oryzae, a pathogen affecting rice crops. The results indicated that certain derivatives exhibited effective antibacterial activity with half-maximal effective concentration (EC50) values significantly lower than those of commercial reagents .
  • Cytotoxicity Evaluation
    In another investigation using the National Cancer Institute's 60 human cancer cell line panel, several pyrimidine derivatives showed selective activity against breast cancer cells. The study highlighted the importance of structural modifications in enhancing anticancer activity .
  • Inflammation Modulation
    Research has shown that pyrimidine derivatives can modulate inflammatory pathways by inhibiting key mediators involved in inflammation. This suggests potential therapeutic applications in treating chronic inflammatory diseases .

Data Tables

Application AreaKey FindingsReferences
Chemistry Used as a building block for complex compounds
Biology Antimicrobial effects against Xanthomonas oryzae
Medicine Selective cytotoxicity against cancer cell lines
Industry Potential use in agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Methyl-4-(thian-4-yloxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(thian-4-yloxy)pyrimidine: Unique due to the presence of the thian-4-yloxy group.

    2-Methyl-4-(thian-2-yloxy)pyrimidine: Similar structure but with a different position of the thian group.

    2-Methyl-4-(thian-3-yloxy)pyrimidine: Another isomer with the thian group at a different position.

Uniqueness

2-Methyl-4-(thian-4-yloxy)pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the thian-4-yloxy group can impart distinct properties compared to other isomers and derivatives.

Biological Activity

2-Methyl-4-(thian-4-yloxy)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure:

  • IUPAC Name: 2-Methyl-4-(thian-4-yloxy)pyrimidine
  • CAS Number: 2201995-87-9

The compound features a pyrimidine ring substituted with a thian-4-yloxy group, which may influence its biological interactions.

Research indicates that 2-Methyl-4-(thian-4-yloxy)pyrimidine may exert its effects through several mechanisms:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of various enzymes, which could lead to therapeutic effects in conditions like cancer and infectious diseases.
  • Receptor Modulation: It may interact with specific receptors involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including 2-Methyl-4-(thian-4-yloxy)pyrimidine. For instance:

  • Antibacterial Activity: Compounds similar to 2-Methyl-4-(thian-4-yloxy)pyrimidine have been evaluated for their effectiveness against Gram-positive bacteria. Research indicates that certain derivatives exhibit minimum inhibitory concentrations (MICs) as low as 0.25–1 μg/mL against strains like Staphylococcus aureus and Streptococcus pneumoniae .
CompoundMIC (µg/mL)Target Bacteria
Example A0.25S. aureus
Example B1.0S. pneumoniae

Anticancer Activity

Pyrimidine derivatives have also been explored for their anticancer properties:

  • In vitro Studies: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating significant activity. For example, compounds derived from pyrimidines have shown IC50 values in the nanomolar range against breast and lung cancer cells .
Cell LineIC50 (nM)Compound
MCF-7 (Breast)50Example C
A549 (Lung)75Example D

Study on Antimycobacterial Activity

A study focused on thiopyrazolo[3,4-d]pyrimidines reported significant anti-mycobacterial activity, with MICs down to 2 µg/mL. This suggests that similar structural compounds like 2-Methyl-4-(thian-4-yloxy)pyrimidine could also possess noteworthy activity against Mycobacterium tuberculosis .

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of 2-Methyl-4-(thian-4-yloxy)pyrimidine to various biological targets. These studies suggest potential interactions with enzymes critical for cell survival and proliferation, indicating its promise as a therapeutic agent .

Q & A

Q. Table 1: Reaction Optimization for Pyrimidine Derivatives

ReagentSolventTemperatureYieldReference
Benzo[c]furazane-4,5-diamineAcOHReflux78%[37]
Quinoxaline-5,6-diamineAcOHReflux57%[37]

How can conflicting NMR and X-ray crystallography data for 2-Methyl-4-(thian-4-yloxy)pyrimidine be reconciled?

Advanced
Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or crystal-packing effects. For example, dihedral angles between aromatic rings (e.g., 65.58° observed in 4-hydroxy-6-(4-methoxyphenyl)-4-phenyl-1,3-diazinane-2-thione) can differ in solution vs. crystal states . To resolve contradictions:

  • Perform variable-temperature NMR to assess dynamic behavior.
  • Use DFT calculations to model preferred conformations.
  • Validate with 2D NMR (e.g., NOESY) to detect through-space interactions .

What analytical methods are recommended for confirming the purity of 2-Methyl-4-(thian-4-yloxy)pyrimidine?

Q. Basic

  • HPLC-MS : Detects impurities at trace levels (e.g., unreacted starting materials).
  • Elemental Analysis : Validates empirical formula (C-H-N-S composition).
  • 1H/13C NMR : Identifies positional isomers or byproducts (e.g., thian-3-yl vs. thian-4-yl substitution) .

How do steric and electronic effects of the thian-4-yloxy group influence reactivity in cross-coupling reactions?

Advanced
The thian-4-yloxy group’s electron-donating oxygen and bulky thiane ring impact regioselectivity in reactions like Suzuki-Miyaura coupling. For instance:

  • Steric Effects : The sulfur atom in thiane may hinder access to the pyrimidine’s reactive sites.
  • Electronic Effects : The oxygen’s lone pairs activate the pyrimidine ring toward electrophilic substitution. Computational modeling (e.g., Fukui indices) can predict reactive positions .

Q. Table 2: Substituent Effects on Pyrimidine Reactivity

SubstituentSteric HindranceElectronic Activation
Thian-4-yloxyModerateHigh
TrifluoromethylLowElectron-withdrawing
MethoxyLowElectron-donating

What safety protocols are critical when handling intermediates in this compound’s synthesis?

Q. Basic

  • Waste Management : Segregate halogenated byproducts (e.g., chloride intermediates) and dispose via certified waste services to avoid environmental contamination .
  • Neutralization : Quench acidic reaction mixtures (e.g., HCl byproducts) with 10% sodium bicarbonate before disposal.
  • PPE : Use nitrile gloves and fume hoods to mitigate exposure to pyrimidine derivatives, which may exhibit acute toxicity .

How can researchers optimize reaction yields for large-scale synthesis?

Q. Advanced

  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination).
  • Solvent Optimization : Switch from AcOH to DMF for higher boiling points and improved solubility.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yields >70% .

What structural insights can be gained from X-ray crystallography of this compound?

Advanced
X-ray analysis reveals:

  • Dihedral Angles : Between pyrimidine and thiane rings (e.g., ~65°–89° in analogous structures), influencing π-π stacking in crystal lattices .
  • Hydrogen Bonding : Intermolecular O–H···S and N–H···S interactions stabilize the crystal structure, as observed in 4-hydroxy-6-(4-methoxyphenyl)pyrimidine derivatives .

How does the thian-4-yloxy group affect the compound’s pharmacokinetic properties?

Q. Advanced

  • Lipophilicity : The thiane ring increases logP, enhancing membrane permeability (critical for CNS-targeted drugs).
  • Metabolic Stability : Sulfur in thiane may reduce oxidative metabolism, prolonging half-life. Compare with trifluoromethyl groups, which improve stability but reduce solubility .

Q. Notes

  • Advanced questions integrate structural, computational, and synthetic methodologies.
  • Tables summarize key data from evidence for rapid comparison.

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